Cas no 79757-92-9 ((4'-Methylbiphenyl-4-yl)-methanol)

(4'-Methylbiphenyl-4-yl)-methanol structure
79757-92-9 structure
Product Name:(4'-Methylbiphenyl-4-yl)-methanol
Numéro CAS:79757-92-9
Le MF:C14H14O
Mégawatts:198.260364055634
MDL:MFCD01862514
CID:556226
PubChem ID:1394290
Update Time:2025-05-19

(4'-Methylbiphenyl-4-yl)-methanol Propriétés chimiques et physiques

Nom et identifiant

    • [1,1'-Biphenyl]-4-methanol,4'-methyl-
    • (4'-METHYLBIPHENYL-4-YL)-METHANOL
    • [4-(4-methylphenyl)phenyl]methanol
    • (4'-Methyl[1,1'-biphenyl]-4-yl)methanol
    • [1,1'-Biphenyl]-4-methanol,4'-methyl
    • MFCD01862514
    • [4'Methyl-(1,1-biphenyl)-4-yl]methanol
    • SCHEMBL258820
    • (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol
    • AS-3153
    • DTXSID90362745
    • CS-D0387
    • BB 0223513
    • [4'-Methyl-(1,1'-biphenyl)-4-yl]methanol
    • BNMMMXOMDSTFKQ-UHFFFAOYSA-N
    • 79757-92-9
    • AKOS002683257
    • {4'-methyl-[1,1'-biphenyl]-4-yl}methanol
    • (4'-methylbiphenyl-4-yl)methanol
    • 4-(4-Methylphenyl)benzyl alcohol
    • 4′-Methyl[1,1′-biphenyl]-4-methanol (ACI)
    • (4′-Methyl-1,1′-biphenyl-4-yl)methanol
    • (4′-Methyl-[1,1′-biphenyl]-4-yl)methanol
    • (4′-Methylbiphenyl-4-yl)-methanol
    • (4'-Methylbiphenyl-4-yl)-methanol
    • MDL: MFCD01862514
    • Piscine à noyau: 1S/C14H14O/c1-11-2-6-13(7-3-11)14-8-4-12(10-15)5-9-14/h2-9,15H,10H2,1H3
    • La clé Inchi: BNMMMXOMDSTFKQ-UHFFFAOYSA-N
    • Sourire: OCC1C=CC(C2C=CC(C)=CC=2)=CC=1

Propriétés calculées

  • Qualité précise: 198.10400
  • Masse isotopique unique: 198.104465066g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 1
  • Comptage des atomes lourds: 15
  • Nombre de liaisons rotatives: 2
  • Complexité: 174
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 3.8
  • Surface topologique des pôles: 20.2Ų

Propriétés expérimentales

  • Le PSA: 20.23000
  • Le LogP: 3.15430

(4'-Methylbiphenyl-4-yl)-methanol Données douanières

  • Code HS:2906299090
  • Données douanières:

    Code douanier chinois:

    2906299090

    Résumé:

    2906299090 autres alcools aromatiques. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 5,5% droits généraux: 30,0%

    Éléments de déclaration:

    Nom du produit, contenu du composant, pour

    Résumé:

    2906299090 autres alcools aromatiques. Conditions de surveillance: aucune. TVA: 17,0%. Taux de remboursement: 9,0%. Traitement de la nation la plus favorisée: 5,5%. Droits généraux: 30,0%

(4'-Methylbiphenyl-4-yl)-methanol PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Alichem
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(4'-Methyl-[1,1'-biphenyl]-4-yl)methanol
79757-92-9 97%
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Fluorochem
039907-1g
4'-Methyl[1,1'-biphenyl]-4-yl)methanol
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Fluorochem
039907-5g
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Apollo Scientific
OR311170-1g
(4'-Methylbiphenyl-4-yl)-methanol
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ChemScence
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(4'-METHYL-[1,1'-BIPHENYL]-4-YL)METHANOL
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ChemScence
CS-D0387-5g
(4'-METHYL-[1,1'-BIPHENYL]-4-YL)METHANOL
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ChemScence
CS-D0387-10g
(4'-METHYL-[1,1'-BIPHENYL]-4-YL)METHANOL
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$251.0 2022-04-26
AK Scientific
AMTDA169-1g
(4'-Methylbiphenyl-4-yl)-methanol
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AK Scientific
AMTDA169-5g
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CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-09906-5g
(4'-METHYL-[1,1'-BIPHENYL]-4-YL)METHANOL
79757-92-9 95%
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$275 2023-09-07

(4'-Methylbiphenyl-4-yl)-methanol Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Catalysts: (SP-4-4)-Chloro[N2-[2-(diphenylphosphino-κP)phenyl]-N1,N1-dimethyl-1,2-benzenedi… Solvents: Toluene ,  Tetrahydrofuran ;  24 h, 25 °C
Référence
P,N,N-Pincer nickel-catalyzed cross-coupling of aryl fluorides and chlorides
Wu, Dan; et al, Organic & Biomolecular Chemistry, 2014, 12(33), 6414-6424

Méthode de production 2

Conditions de réaction
1.1 Reagents: Cesium carbonate Catalysts: 1998720-47-0 Solvents: Water ;  12 h, 100 °C
Référence
Water-soluble palladacycles containing hydroxymethyl groups: synthesis, crystal structures and use as catalysts for amination and Suzuki coupling of reactions
Han, Xin; et al, Transition Metal Chemistry (Dordrecht, 2016, 41(4), 403-411

Méthode de production 3

Conditions de réaction
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium(1+), [(1S)-2-(6-chloro-4-pyrimidinyl-κN3)ferrocenyl-κC](1-methyl-1H-im… Solvents: Water ;  24 h, 100 °C
Référence
Cationic cyclopalladated ferrocenylpyrimidine complex as an efficient catalyst for the synthesis of substituted biarylmethanol by the Suzuki reaction in water
Li, Hong-Mei; et al, Inorganica Chimica Acta, 2013, 404, 236-240

Méthode de production 4

Conditions de réaction
1.1 Reagents: Sodium carbonate Catalysts: 2-Propenamide, N-(1-methylethyl)-, polymer with (4-ethenylphenyl)diphenylphosphi… (palladium complex) Solvents: Water ;  9 h, 100 °C
Référence
Highly Active Catalyst for the Heterogeneous Suzuki-Miyaura Reaction: Assembled Complex of Palladium and Non-Crosslinked Amphiphilic Polymer
Yamada, Yoichi M. A.; et al, Journal of Organic Chemistry, 2003, 68(20), 7733-7741

Méthode de production 5

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  5 min, rt
1.2 Reagents: Boric acid (H3BO3) ;  18 h, 80 °C
2.1 Reagents: Sodium borohydride Solvents: Ethanol ;  rt → 0 °C; 30 min, rt
2.2 Solvents: Water ;  rt
Référence
Antitubercular and Antiparasitic 2-Nitroimidazopyrazinones with Improved Potency and Solubility
Ang, Chee Wei ; et al, Journal of Medicinal Chemistry, 2020, 63(24), 15726-15751

Méthode de production 6

Conditions de réaction
1.1 Reagents: Dimethyl sulfoxide ,  Tetrabutylammonium tetrafluoroborate ,  Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  24 °C; 24 °C → 0 °C
1.2 Reagents: Water Solvents: Methanol ;  5 min, 0 °C
1.3 Reagents: Triethylamine ;  0 °C
Référence
Oxidative Hydroxylation Mediated by Alkoxysulfonium Ions
Ashikari, Yosuke; et al, Organic Letters, 2012, 14(3), 938-941

Méthode de production 7

Conditions de réaction
1.1 Reagents: Sodium carbonate Catalysts: Palladium Solvents: 1,2-Dimethoxyethane
1.2 Reagents: Hydrochloric acid Solvents: Methanol
Référence
A new vinyl-ether-type linker for solid-phase synthesis
Yoo, S.-e.; et al, Tetrahedron Letters, 2000, 41(33), 6415-6418

Méthode de production 8

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine ,  (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Dimethylformamide ;  4 h, 90 °C
Référence
Mechanism insight and scope of PEPPSI-catalyzed cross-coupling reaction between triarylbismuth and arylbromide
Cassirame, Benedicte; et al, Journal of Molecular Catalysis A: Chemical, 2016, 425, 94-102

Méthode de production 9

Conditions de réaction
Référence
Prostanoid compounds and their pharmaceutical formulations
, European Patent Organization, , ,

Méthode de production 10

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: 2691115-20-3 Solvents: Water ;  1 h, 110 °C
Référence
Pd(II)-NHC coordination-driven formation of water-soluble catalytically active single chain nanoparticles
Lambert, Romain; et al, Polymer Chemistry, 2018, 9(23), 3199-3204

Méthode de production 11

Conditions de réaction
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 Reagents: Triisopropyl borate ;  -78 °C; 30 min, -30 °C
1.3 Reagents: Potassium bifluoride Solvents: Water ;  heated; 30 min, rt
2.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Methanol ;  rt → 80 °C; 5 min, 80 °C
Référence
A Facile One-Pot Preparation of Potassium Hydroxyaryl- and (Hydroxyalkyl)aryltrifluoroborates
Park, Young Hee; et al, Organic Letters, 2008, 10(6), 1215-1218

Méthode de production 12

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  rt → 0 °C; 30 min, rt
1.2 Solvents: Water ;  rt
Référence
Antitubercular and Antiparasitic 2-Nitroimidazopyrazinones with Improved Potency and Solubility
Ang, Chee Wei ; et al, Journal of Medicinal Chemistry, 2020, 63(24), 15726-15751

Méthode de production 13

Conditions de réaction
1.1 Reagents: Ammonium bicarbonate Catalysts: Palladium Solvents: Water ;  24 h, 100 °C
Référence
Ligand-Free Pd/C-Catalyzed One-Pot, Three-Component Synthesis of Aryl-Substituted Benzimidazoles by Hydrogen-Transfer and Suzuki Reactions in Water
Xu, Chen; et al, European Journal of Organic Chemistry, 2015, 2015(34), 7427-7432

Méthode de production 14

Conditions de réaction
1.1 Catalysts: (SP-4-3)-Bromo[N-[2-[2,3-dihydro-3-(phenylmethyl)-1H-imidazol-1-yl-κC2]phenyl]-N… Solvents: Tetrahydrofuran ;  25 °C; 12 h, 25 °C
1.2 Reagents: Water
Référence
Cross-Coupling of ArX with ArMgBr Catalyzed by N-Heterocyclic Carbene-Based Nickel Complexes
Guo, Wang-Jun; et al, Journal of Organic Chemistry, 2013, 78(3), 1054-1061

Méthode de production 15

Conditions de réaction
1.1 Reagents: Tripotassium phosphate Catalysts: Tricyclohexylphosphine ,  Palladium(1+), [(1S)-2-(6-chloro-4-pyrimidinyl-κN3)ferrocenyl-κC](1-methyl-1H-im… Solvents: Water ;  24 h, 100 °C
Référence
Cationic cyclopalladated ferrocenylpyrimidine complex as an efficient catalyst for the synthesis of substituted biarylmethanol by the Suzuki reaction in water
Li, Hong-Mei; et al, Inorganica Chimica Acta, 2013, 404, 236-240

Méthode de production 16

Conditions de réaction
1.1 Reagents: Ammonium bicarbonate Catalysts: Palladium Solvents: Water ;  3 h, 100 °C
Référence
Ligand-Free Pd/C-Catalyzed One-Pot, Three-Component Synthesis of Aryl-Substituted Benzimidazoles by Hydrogen-Transfer and Suzuki Reactions in Water
Xu, Chen; et al, European Journal of Organic Chemistry, 2015, 2015(34), 7427-7432

Méthode de production 17

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Methanol ;  rt → 80 °C; 5 min, 80 °C
Référence
A Facile One-Pot Preparation of Potassium Hydroxyaryl- and (Hydroxyalkyl)aryltrifluoroborates
Park, Young Hee; et al, Organic Letters, 2008, 10(6), 1215-1218

Méthode de production 18

Conditions de réaction
1.1 Reagents: Cesium carbonate Catalysts: (SP-4-4)-Chloro[2′-(dicyclohexylphosphino-κP)-N,N-dimethyl[1,1′-biphenyl]-2-amin… Solvents: Water ;  24 h, 100 °C
Référence
Synthesis of substituted biarylmethanol via ferrocenyloxime palladacycles catalyzed Suzuki reaction of chlorophenylmethanol in water
Li, Hong-Mei; et al, Bulletin of the Korean Chemical Society, 2014, 35(8), 2551-2554

Méthode de production 19

Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 4 h, rt; rt → 0 °C
1.2 Reagents: Potassium hydroxide Solvents: Water ;  0 °C; 1 h, 0 °C
Référence
Synthesis, Biological Evaluation, and 3D QSAR Study of 2-Methyl-4-oxo-3-oxetanylcarbamic Acid Esters as N-Acylethanolamine Acid Amidase (NAAA) Inhibitors
Ponzano, Stefano; et al, Journal of Medicinal Chemistry, 2014, 57(23), 10101-10111

Méthode de production 20

Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Catalysts: Triphenylphosphine ,  2947562-92-5 Solvents: Isopropanol ,  Tetrahydrofuran ;  9 h, 90 °C
1.2 Reagents: Water ;  20 h, 84 °C
Référence
A naphthalene-based heterobimetallic triazolylidene IrIII/PdII complex: regioselective to regiospecific C-H activation, tandem catalysis and a copper-free Sonogashira reaction
Majumder, Adhir; et al, Dalton Transactions, 2023, 52(8), 2272-2281

Méthode de production 21

Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Catalysts: 2301028-47-5 Solvents: Isopropanol ,  Tetrahydrofuran ;  2 h, 90 °C; 90 °C → rt
1.2 Solvents: Water ;  rt
Référence
Homo- and Heterobimetallic Complexes Bearing NHC Ligands: Applications in α-Arylation of Amide, Suzuki-Miyaura Coupling Reactions, and Tandem Catalysis
Majumder, Adhir; et al, European Journal of Inorganic Chemistry, 2019, 2019(13), 1810-1815

Méthode de production 22

Conditions de réaction
1.1 Reagents: Potassium acetate ,  Tetrabutylammonium bromide Catalysts: Palladium diacetate ,  Tri-o-tolylphosphine Solvents: N-Methyl-2-pyrrolidone ;  4 h, 110 °C
1.2 Reagents: Water
Référence
Pd-catalyzed atom-efficient cross-coupling of triarylbismuth reagents with protecting group-free iodophenylmethanols: Synthesis of biarylmethanols
Rao, Maddali L. N.; et al, Tetrahedron Letters, 2020, 61(13),

(4'-Methylbiphenyl-4-yl)-methanol Raw materials

(4'-Methylbiphenyl-4-yl)-methanol Preparation Products

(4'-Methylbiphenyl-4-yl)-methanol Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:79757-92-9)(4'-Methylbiphenyl-4-yl)-methanol
Numéro de commande:A1179007
État des stocks:in Stock
Quantité:25g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 01:40
Prix ($):578.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:79757-92-9)(4'-Methylbiphenyl-4-yl)-methanol
A1179007
Pureté:99%
Quantité:25g
Prix ($):578.0
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